

# 3-Nitropentane: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 3-Nitropentane

Cat. No.: B1214299

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An In-depth Examination of its Chemical Properties, Synthesis, and Analytical Characterization

This technical guide provides a comprehensive overview of **3-nitropentane**, a secondary nitroalkane of interest to researchers, scientists, and professionals in drug development. While specific research on the biological activities of **3-nitropentane** is limited, this document outlines its fundamental chemical properties, provides detailed hypothetical experimental protocols for its synthesis and analysis, and discusses its potential toxicological profile based on the broader class of aliphatic nitro compounds.

## Core Compound Information

CAS Number: 551-88-2[1][2]

Molecular Formula: C<sub>5</sub>H<sub>11</sub>NO<sub>2</sub>[1][2]

The chemical structure and key properties of **3-nitropentane** are summarized in the tables below, offering a clear reference for its physical and chemical characteristics.

## Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source
CAS Number	551-88-2	PubChem[1], Guidechem[2]
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO <sub>2</sub>	PubChem[1], Guidechem[2]
Molecular Weight	117.15 g/mol	PubChem[1]
IUPAC Name	3-nitropentane	PubChem[1]
Canonical SMILES	CCC(CC)--INVALID-LINK--[O-]	PubChem[1]
InChI Key	RXPKOTQRDGEKFY-UHFFFAOYSA-N	PubChem[1]

**Table 2: Physicochemical Data**

Property	Value	Source
Physical State	Liquid (presumed)	General knowledge
Topological Polar Surface Area	45.8 Å <sup>2</sup>	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

## Synthesis and Purification

The synthesis of secondary nitroalkanes like **3-nitropentane** can be achieved through several established methods in organic chemistry. A common approach involves the nucleophilic substitution of a suitable alkyl halide with a nitrite salt. Below is a detailed, representative protocol for the laboratory-scale synthesis of **3-nitropentane**.

## Experimental Protocol: Synthesis of 3-Nitropentane

Objective: To synthesize **3-nitropentane** from 3-bromopentane.

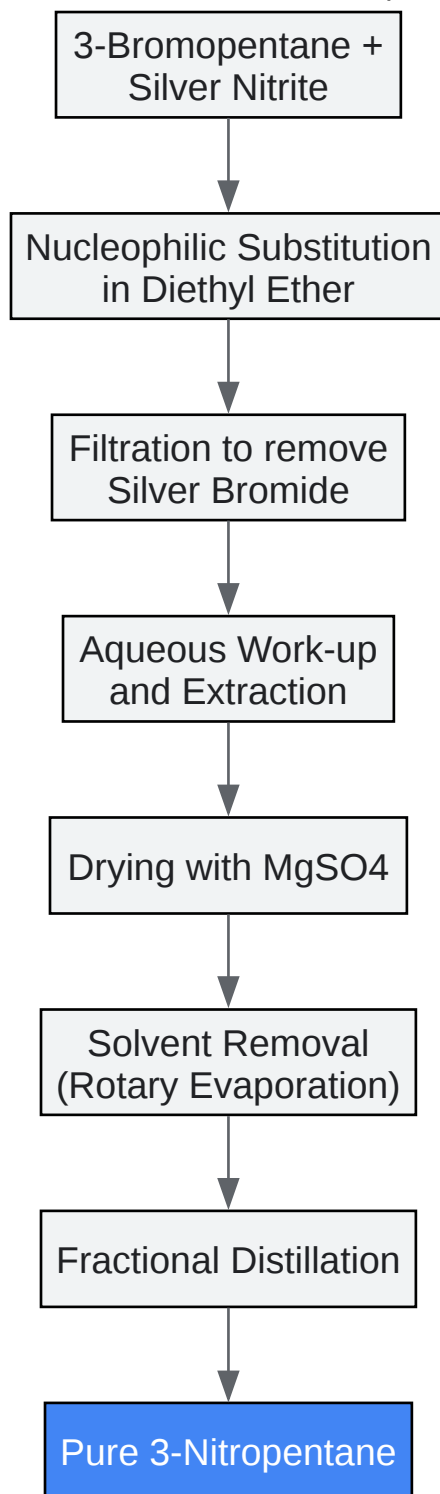
Materials:

- 3-bromopentane
- Silver nitrite ( $\text{AgNO}_2$ )
- Anhydrous diethyl ether
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
- Stirring and heating apparatus

Procedure:

- **Reaction Setup:** In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add silver nitrite (1.5 equivalents).
- **Addition of Reactant:** Dissolve 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether and add it to the flask.
- **Reaction:** Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, filter the reaction mixture to remove the silver bromide precipitate. Wash the precipitate with a small amount of diethyl ether.
- **Extraction:** Transfer the filtrate to a separatory funnel and wash with water, followed by a saturated brine solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude **3-nitropentane** can be purified by fractional distillation under reduced pressure.

## Synthesis Workflow for 3-Nitropentane



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Caption: Workflow for the synthesis and purification of **3-nitropentane**.

## Analytical Characterization

The identity and purity of synthesized **3-nitropentane** can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Experimental Protocol: GC-MS Analysis

Objective: To confirm the identity and assess the purity of **3-nitropentane**.

Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or equivalent non-polar column.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250°C.
- Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
- MSD Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 30-300.

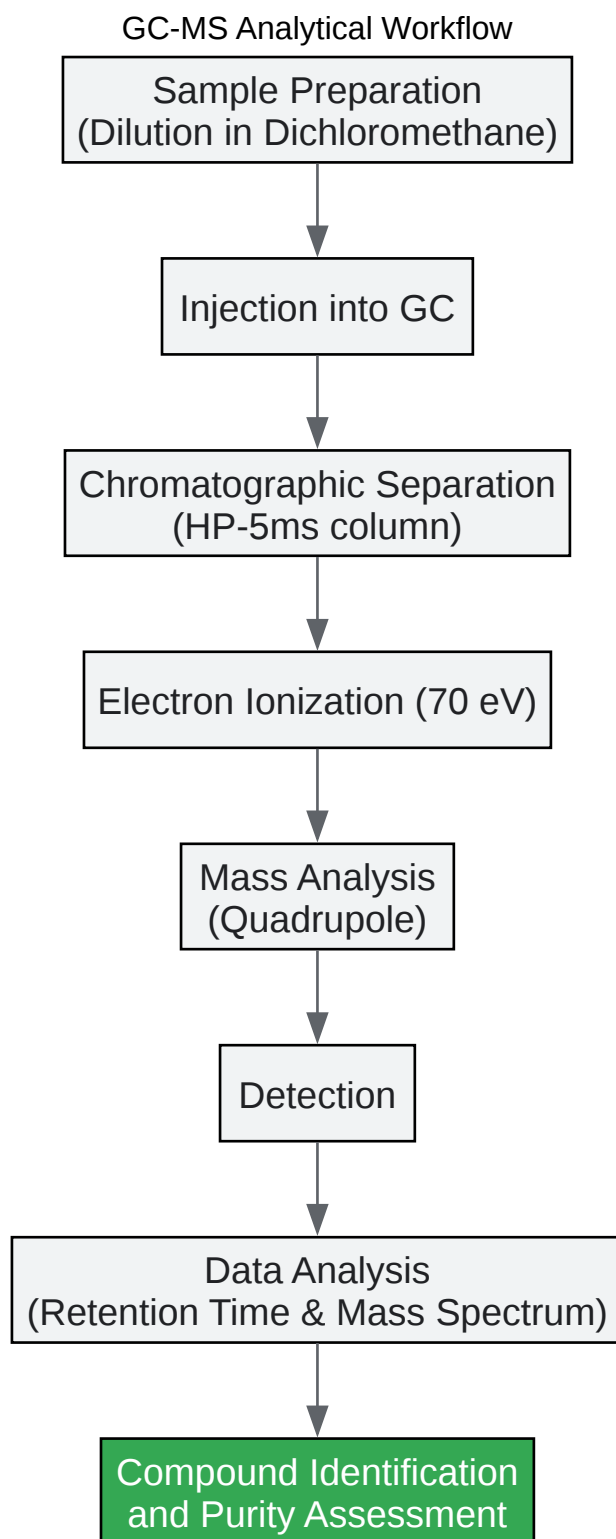
Sample Preparation:

- Prepare a 1 mg/mL stock solution of the purified **3-nitropentane** in dichloromethane.

- Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.
- Inject 1 µL of the working solution into the GC-MS system.

Data Analysis:

- The retention time of the major peak will be characteristic of **3-nitropentane** under the specified conditions.
- The mass spectrum should show a molecular ion peak (M<sup>+</sup>) at m/z 117 and characteristic fragmentation patterns, including the loss of the nitro group (M-46).



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Caption: General workflow for the GC-MS analysis of **3-nitropentane**.

## NMR Spectroscopic Data

The structure of **3-nitropentane** can be unequivocally confirmed by  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy. The expected chemical shifts are influenced by the electron-withdrawing nitro group.

Expected  $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz) signals:

- A multiplet corresponding to the proton at the C3 position (methine proton alpha to the nitro group).
- Multiplets for the two methylene groups at the C2 and C4 positions.
- Triplets for the two methyl groups at the C1 and C5 positions.

Expected  $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 100 MHz) signals:

- A signal for the C3 carbon, significantly downfield due to the attachment of the nitro group.
- Signals for the C2 and C4 carbons.
- Signals for the C1 and C5 carbons.

## Biological Activity and Drug Development Context

While the nitro group is a known pharmacophore present in various antimicrobial and anticancer agents, there is a notable lack of specific research on the biological activities of **3-nitropentane** in publicly available scientific literature. The biological activity of many nitro compounds is often attributed to the in vivo reduction of the nitro group, which can lead to the formation of reactive nitrogen species that can interact with cellular macromolecules.

## Toxicology of Aliphatic Nitro Compounds

The toxicology of aliphatic nitro compounds is an important consideration. In general, these compounds can cause irritation to the skin, eyes, and respiratory tract. Inhalation of high concentrations may lead to central nervous system depression. The metabolism of some nitroalkanes can release nitrite ions, which may lead to methemoglobinemia. It is crucial to



handle **3-nitropentane** with appropriate personal protective equipment in a well-ventilated area.

## Conclusion

**3-Nitropentane** is a secondary nitroalkane with well-defined chemical and physical properties. While its direct applications in drug development and its specific biological activities are yet to be extensively explored, it serves as a representative model for the study of secondary nitroalkanes. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers and scientists working with this and related compounds. As with all nitroalkanes, appropriate safety precautions should be taken during its handling and use. Further research into the biological effects of **3-nitropentane** could reveal novel applications in medicinal chemistry and other scientific fields.

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## References

- 1. Toxicity and metabolism of nitroalkanes and substituted nitroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
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